Anti-HIV-1 Activity: EC50 Potency Relative to Pyrimidin-4-one Class Range
5-(2-Hydroxyethyl)pyrimidin-4(1H)-one exhibits an EC50 of 0.019 µM against HIV-1 in MT-4 cells, as documented in the NIAID Anti-HIV Therapeutics Database [1]. This potency positions the compound near the lower end of the EC50 range reported for a series of structurally related pyrimidin-4(3H)-ones, which spans from 8.97 µM to 0.010 µM in the same cell line [2]. The target compound's EC50 is within approximately 2-fold of the most potent analog in that comparator series (0.010 µM), indicating that the 5-(2-hydroxyethyl) substitution pattern is highly compatible with nanomolar-level anti-HIV-1 activity.
| Evidence Dimension | In vitro anti-HIV-1 activity (EC50) |
|---|---|
| Target Compound Data | 0.019 µM |
| Comparator Or Baseline | Series of 6-substituted 5-alkyl-2-(arylcarbonylmethylthio)pyrimidin-4(3H)-ones: EC50 range 8.97 µM to 0.010 µM; most potent analog 5p: EC50 0.010 µM |
| Quantified Difference | Target EC50 is 1.9-fold higher than the most potent comparator in the series; 472-fold more potent than the least active comparator in the series. |
| Conditions | MT-4 cell line, wild-type HIV-1 strain |
Why This Matters
Procurement decisions for anti-HIV screening programs should prioritize compounds with sub-100 nM EC50 values; this compound meets that threshold and falls within the high-potency segment of its structural class.
- [1] Division of AIDS Anti-HIV/OI/TB Therapeutics Database. NIAID. Entry for 5-(2-Hydroxyethyl)pyrimidin-4(1H)-one. Journal of Medicinal Chemistry 1993 (1116). View Source
- [2] Wang, Y. P., Chen, F. E., De Clercq, E., Balzarini, J., & Pannecouque, C. Synthesis and biological evaluation of novel 6-substituted 5-alkyl-2-(arylcarbonylmethylthio)pyrimidin-4(3H)-ones as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry 2008, 16(7), 3887–3894. View Source
